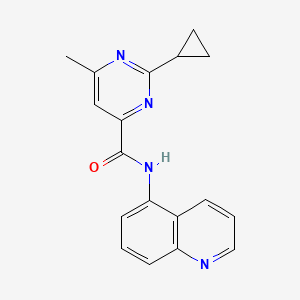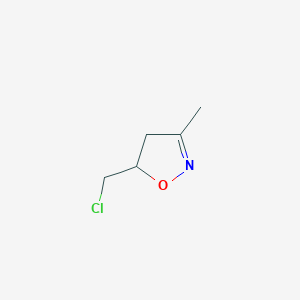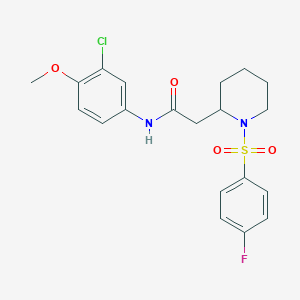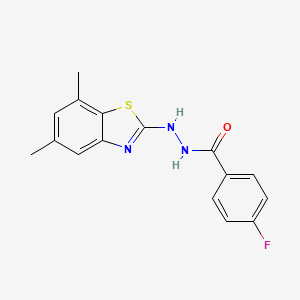
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in signal transduction pathways that are essential for the functioning of immune cells. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide inhibits JAK enzymes, which are involved in signal transduction pathways that are essential for the functioning of immune cells. JAK enzymes activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide blocks the activation of STATs and the subsequent production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in preclinical and clinical studies. This reduction in cytokine levels leads to a reduction in inflammation and disease activity in autoimmune diseases such as rheumatoid arthritis and psoriasis. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also been shown to reduce the levels of inflammatory cells such as T cells and B cells in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide. One direction is the exploration of its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects. Additionally, the combination of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide with other immunomodulatory agents may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide may lead to the development of more selective JAK inhibitors.
Synthesemethoden
The synthesis of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-cyclopropyl-4-methylpyrimidine with ethyl 2-(quinolin-5-ylamino)acetate. The resulting intermediate is then subjected to hydrolysis, followed by amidation with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In a phase II clinical trial in patients with rheumatoid arthritis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide showed significant improvement in disease activity compared to placebo. Similarly, in a phase III clinical trial in patients with psoriasis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide demonstrated significant improvement in skin lesions compared to placebo. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also shown potential in the treatment of inflammatory bowel disease, with a phase II clinical trial showing significant improvement in clinical remission rates compared to placebo.
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWFDMWNNXWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)

![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2647061.png)

![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)
![methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2647065.png)
![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)
![N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2647074.png)